molecular formula C17H27N3 B10883338 1-(3-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine

1-(3-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine

Cat. No.: B10883338
M. Wt: 273.4 g/mol
InChI Key: GVLRXWWWGGUALN-UHFFFAOYSA-N
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Description

1-(3-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3-methylcyclohexyl group and a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 3-Methylcyclohexyl Group: The piperazine ring is then reacted with 3-methylcyclohexyl halide in the presence of a base to introduce the 3-methylcyclohexyl group.

    Introduction of Pyridin-4-ylmethyl Group: Finally, the compound is reacted with pyridin-4-ylmethyl halide to introduce the pyridin-4-ylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted piperazine derivatives with various alkyl or aryl groups.

Scientific Research Applications

1-(3-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(3-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylcyclohexyl)piperazine: Lacks the pyridin-4-ylmethyl group.

    4-(Pyridin-4-ylmethyl)piperazine: Lacks the 3-methylcyclohexyl group.

    1-(Cyclohexyl)-4-(pyridin-4-ylmethyl)piperazine: Lacks the methyl group on the cyclohexyl ring.

Uniqueness

1-(3-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine is unique due to the presence of both the 3-methylcyclohexyl and pyridin-4-ylmethyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H27N3

Molecular Weight

273.4 g/mol

IUPAC Name

1-(3-methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C17H27N3/c1-15-3-2-4-17(13-15)20-11-9-19(10-12-20)14-16-5-7-18-8-6-16/h5-8,15,17H,2-4,9-14H2,1H3

InChI Key

GVLRXWWWGGUALN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)CC3=CC=NC=C3

Origin of Product

United States

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